![molecular formula C15H21N3O3 B2940618 1-Boc-4-(2-pyridinylcarbonyl)-piperazine CAS No. 389628-28-8](/img/structure/B2940618.png)
1-Boc-4-(2-pyridinylcarbonyl)-piperazine
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Overview
Description
Boc-protected compounds are widely used in organic synthesis. The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. The Boc group prevents unwanted reactions at the nitrogen atom during synthetic operations .
Synthesis Analysis
The synthesis of Boc-protected compounds typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate in the presence of a base . Pyrazole derivatives can be synthesized through various methods, including the reaction of hydrazones with nitroolefins .Molecular Structure Analysis
The molecular structure of a Boc-protected compound typically includes a carbamate group attached to the nitrogen atom of the compound .Chemical Reactions Analysis
Boc-protected compounds can undergo various reactions. The Boc group can be removed under acidic conditions, revealing the free amine . Pyrazole derivatives can participate in various reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a Boc-protected compound would depend on the specific compound. Generally, these compounds are stable under basic conditions but can be deprotected under acidic conditions .Scientific Research Applications
1-Boc-4-(2-pyridinylcarbonyl)-piperazine has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been used in the synthesis of various pharmaceuticals, such as antimalarials, anticonvulsants, and antifungals. In addition, it has been used as a building block in the synthesis of other organic compounds, such as polymers, dyes, and pigments. Furthermore, its unique properties make it an attractive target for further research in the areas of drug discovery, drug delivery, and biochemistry.
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters interact with their targets through a process called protodeboronation . This process involves the removal of a boron atom from the molecule, which can lead to significant changes in the molecule’s structure and function .
Biochemical Pathways
Boronic acids and their esters are known to be involved in a variety of biochemical pathways due to their ability to form reversible covalent bonds with various biological molecules .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the bioavailability of the compound.
Result of Action
The protodeboronation process can lead to significant changes in the molecule’s structure and function, which could potentially have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Advantages and Limitations for Lab Experiments
The use of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine in laboratory experiments has several advantages. Its amphiphilic nature allows it to interact with both polar and nonpolar molecules, making it a versatile molecule for a variety of experiments. In addition, its antimicrobial activity makes it useful for studies involving bacteria, fungi, and viruses. However, its use in laboratory experiments is limited by its instability in water and its tendency to form insoluble aggregates.
Future Directions
Due to its versatility and wide range of applications, there are many potential future directions for research involving 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. These include further research into its antimicrobial activity, its potential use as a drug delivery system, and its potential use as an antioxidant and anti-inflammatory agent. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its synthesis and properties could lead to the development of new materials and compounds.
Synthesis Methods
1-Boc-4-(2-pyridinylcarbonyl)-piperazine is most commonly synthesized through a reaction of pyridine and piperazine in the presence of a base and a protecting group, such as t-butyloxycarbonyl (t-Boc). The reaction is typically carried out at room temperature in an inert atmosphere, such as nitrogen or argon. The reaction is typically completed in one to two hours, and the product is a white powder.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-8-17(9-11-18)13(19)12-6-4-5-7-16-12/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIJSXMGDHIBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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